8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound with a unique structure that includes a cyclopropyl group, an oxa-bridge, and an azabicyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable dione precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Scientific Research Applications
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the azabicyclo framework but lacks the cyclopropyl and oxa-bridge.
3-Oxabicyclo[3.2.1]octane-2,4-dione: Similar structure but without the cyclopropyl group.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains the cyclopropyl group but differs in the position of the functional groups.
Uniqueness
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is unique due to its combination of a cyclopropyl group, an oxa-bridge, and an azabicyclo framework. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-6-3-4-7(9(12)13-8)10(6)5-1-2-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAQDPQCLVMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2C(=O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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